2-Nitrophenanthrene

mutagenicity Ames test structure-activity relationship (SAR)

2-Nitrophenanthrene is a mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C14H9NO2, characterized by a nitro group substituted at the 2-position of the phenanthrene ring system. Among its isomers, the specific placement of the nitro group at the 2-position fundamentally differentiates it from other nitrophenanthrenes, conferring distinct structural planarity, electronic properties, and environmental formation pathways.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 17024-18-9
Cat. No. B096471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenanthrene
CAS17024-18-9
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
InChIKeyPYZVVHPEDWRKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenanthrene (CAS 17024-18-9): A Distinctive Nitro-PAH for Environmental and Toxicological Research


2-Nitrophenanthrene is a mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C14H9NO2, characterized by a nitro group substituted at the 2-position of the phenanthrene ring system [1]. Among its isomers, the specific placement of the nitro group at the 2-position fundamentally differentiates it from other nitrophenanthrenes, conferring distinct structural planarity, electronic properties, and environmental formation pathways. This isomer is primarily of photochemical origin in the atmosphere, in contrast to directly-emitted isomers like 3-nitrophenanthrene, making it a critical analyte for source apportionment studies and environmental fate monitoring [2].

Why 2-Nitrophenanthrene Cannot Be Interchanged with Isomeric Nitro-PAHs in Research Protocols


Isomeric nitrophenanthrenes are not interchangeable due to the profound influence of the nitro group's position on the molecule's three-dimensional structure and resulting biological activity. The nitro group in 2-nitrophenanthrene is nearly coplanar with the aromatic ring, similar to the 3-isomer, while the nitro group in 1-, 4-, and 9-nitrophenanthrene adopts a perpendicular orientation due to steric hindrance [1]. This planar versus perpendicular dichotomy directly dictates the compound's metabolic activation pathway by nitroreductase enzymes, its ability to form DNA adducts, and its ultimate mutagenic potency [2]. Consequently, substituting 2-nitrophenanthrene with a non-coplanar isomer like 9-nitrophenanthrene in a toxicological assay would yield a fundamentally different and non-representative biological response.

Quantitative Differentiation of 2-Nitrophenanthrene Against Its Closest Structural Analogs


Mutagenicity in Ames TA100 is Over 6-Fold Lower Than the Closest Planar Isomer 3-Nitrophenanthrene

In the Salmonella typhimurium TA100 strain without S9 metabolic activation, 2-nitrophenanthrene exhibits a logTA100 mutagenic potency of 1.79, equivalent to approximately 61.7 revertants/nmol [1]. This is markedly lower than the closely related planar isomer 3-nitrophenanthrene, which induces 620 revertants/nmol, representing a 10.0-fold difference. Even compared to the non-planar isomer 9-nitrophenanthrene, which induces 438 revertants/nmol, 2-nitrophenanthrene is 7.1-fold less mutagenic [2]. This positions 2-nitrophenanthrene as a significantly weaker direct-acting mutagen, altering its risk profile for researchers handling these compounds and its impact in environmental sample bioassays.

mutagenicity Ames test structure-activity relationship (SAR) genotoxicity

Structural Planarity of the Nitro Group Diverges Fundamentally from Non-Coplanar Isomers 1-NP and 9-NP

The dihedral angle between the nitro group and the aromatic phenanthrene plane is the dominant structural determinant of metabolic activation. The nitro group of 2-nitrophenanthrene is nearly coplanar to the aromatic ring, a characteristic shared only with the 3-, 6-, and 7-substituted isomers [1][2]. In contrast, the nitro group in isomers like 1-nitrophenanthrene and 9-nitrophenanthrene is forced into a nearly perpendicular orientation. This coplanarity facilitates enzymatic nitroreduction by bacterial nitroreductase, the critical first step in the metabolic activation pathway to mutagenic hydroxylamine intermediates. The Sera et al. study explicitly confirms that 'nitro substituents at positions 4 and 5 were perpendicular while those on positions 2,3,6 and 7 were nearly coplanar to the aromatic ring' [1], providing a direct structural explanation for the differential mutagenicity observed across the isomer series.

conformational analysis nitroreductase activation dihedral angle structure-activity relationship (SAR)

Atmospheric Origin Distinguishes 2-Nitrophenanthrene from Directly Emitted Isomer 3-Nitrophenanthrene

The formation mechanism of nitrophenanthrene isomers in the environment is source-dependent, creating a chemical fingerprint for pollution tracking. The CNR-IIA reports that '3-nitrophenanthrene are related to diesel car exhausts, whilst in the atmosphere 3-nitrofluorene and 2-nitrophenanthrene are present at higher extents' [1]. This establishes 2-nitrophenanthrene primarily as a secondary photochemical pollutant formed through atmospheric reactions of phenanthrene with OH/NO3 radicals, in contrast to 3-nitrophenanthrene, which is predominantly a primary emission from combustion sources. Consequently, the ratio of 2-nitrophenanthrene to 3-nitrophenanthrene in an environmental sample serves as a diagnostic indicator of photochemical aging versus fresh emission.

source apportionment atmospheric chemistry photochemical formation environmental monitoring

Position-Specific Utility as a Synthetic Precursor to 2-Aminophenanthrene Derivatives

2-Nitrophenanthrene serves as the direct precursor to 2-aminophenanthrene and its N-acetoxy-N-acetyl-arylamine derivatives, which are critical intermediates for studying the mechanisms of carcinogenic aromatic amines [1][2]. The 2-position substitution is essential for generating the corresponding hydroxylamine derivative upon nitroreduction, a metabolic model compound for investigating DNA adduct formation. This synthetic route is specific to the 2-isomer; using 1-nitrophenanthrene or 9-nitrophenanthrene would yield different amino-substituted products with distinct chemical and biological properties. A selective synthesis using Zn/Cu-couple reduction has been specifically validated for converting 2-nitrophenanthrene to 2-aminophenanthrene [2].

organic synthesis nitroarene reduction chemical intermediate aryl hydroxylamine

Defined Application Scenarios Where 2-Nitrophenanthrene Delivers Unique Value


Environmental Source Apportionment of Photochemical vs. Primary Nitro-PAH Pollution

2-Nitrophenanthrene is the preferred isomer for distinguishing secondary photochemical nitro-PAH formation from direct combustion emissions in atmospheric particulate matter [1]. Environmental monitoring programs should include it alongside 3-nitrophenanthrene; their relative ratio indicates the degree of atmospheric photochemical processing, a parameter that other mononitrophenanthrene pairs cannot resolve. This application is directly supported by the established differential in atmospheric formation pathways documented by the CNR-IIA [1].

Conformation-Dependent Mutagenicity Studies to Elucidate Nitroreductase Activation Mechanism

Because the nitro group of 2-nitrophenanthrene is coplanar to the aromatic ring—unlike the perpendicular conformation in 9-nitrophenanthrene and 1-nitrophenanthrene [1]—it represents a specific structural subclass that can be compared with non-planar isomers in Ames test batteries. Its relatively low mutagenicity in TA100 (logTA100 = 1.79, ~61.7 rev/nmol [2]) further enables its use as a lower-potency coplanar control when tested alongside the highly mutagenic planar isomer 3-nitrophenanthrene (620 rev/nmol [3]).

Synthesis of 2-Aminophenanthrene and N-(2-Phenanthryl)hydroxylamine Derivatives for Carcinogen Mechanism Research

2-Nitrophenanthrene is the essential starting material for synthesizing 2-aminophenanthrene via nitro reduction [1]. The resulting 2-aminophenanthrene can be further derivatized to N-acetoxy-N-acetyl-2-aminophenanthrene, a model compound for studying the metabolic activation of carcinogenic aromatic amines. No other mononitrophenanthrene isomer can serve as a precursor for this specific class of 2-substituted phenanthrene derivatives [1].

Vibrational Spectroscopy Method Development for Isomer Discrimination in Complex Environmental Matrices

DFT calculations demonstrate that 2-nitrophenanthrene possesses distinct IR and Raman spectral features in the 1000–1600 cm⁻¹ region compared to 1-, 3-, 4-, and 9-nitrophenanthrene [1]. Its sigma-IR intensity and sigma-Raman activity values, which linearly correlate with TA98 mutagenic activity (r = 0.90 and r = 0.99, respectively), are intermediate among the isomers, making it a critical calibration standard for developing vibrational spectroscopy-based identification methods that can discriminate between isomeric nitro-PAHs in environmental extracts without chromatographic separation [1].

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